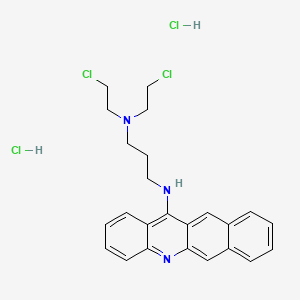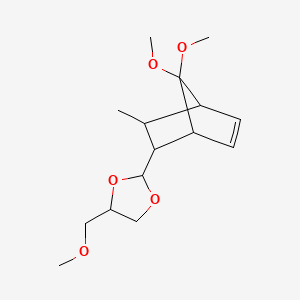
5-(4-(Methoxymethyl)-1,3-dioxolan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(Methoxymethyl)-1,3-dioxolan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal is a complex organic compound that features a unique structure combining a dioxolane ring, a norbornene moiety, and a dimethyl acetal group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Methoxymethyl)-1,3-dioxolan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal typically involves the formation of the dioxolane ring through the reaction of a carbonyl compound with an alcohol in the presence of an acid catalyst. The norbornene moiety can be introduced through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under thermal conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as Lewis acids (e.g., BF3) and dehydrating agents (e.g., trimethyl orthoformate) can drive the equilibrium towards the desired product .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-(Methoxymethyl)-1,3-dioxolan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction can yield alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the acetal carbon, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as KMnO4 or CrO3 can be used.
Reduction: Common reducing agents include LiAlH4 and NaBH4.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
5-(4-(Methoxymethyl)-1,3-dioxolan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 5-(4-(Methoxymethyl)-1,3-dioxolan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal involves the formation of intermediates such as hemiacetals and acetals. The compound can undergo nucleophilic addition reactions, where the acetal group is hydrolyzed to form carbonyl compounds under acidic conditions . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparación Con Compuestos Similares
Similar Compounds
Dimethoxymethane: A simpler acetal used as a solvent and in organic synthesis.
Dimethoxyethane: Another related ether with similar properties.
Uniqueness
5-(4-(Methoxymethyl)-1,3-dioxolan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal is unique due to its combination of a dioxolane ring and a norbornene moiety, which imparts distinct reactivity and stability compared to simpler acetals and ethers .
Propiedades
Número CAS |
31969-66-1 |
|---|---|
Fórmula molecular |
C15H24O5 |
Peso molecular |
284.35 g/mol |
Nombre IUPAC |
2-(7,7-dimethoxy-3-methyl-2-bicyclo[2.2.1]hept-5-enyl)-4-(methoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C15H24O5/c1-9-11-5-6-12(15(11,17-3)18-4)13(9)14-19-8-10(20-14)7-16-2/h5-6,9-14H,7-8H2,1-4H3 |
Clave InChI |
PLWZFVINYNNODT-UHFFFAOYSA-N |
SMILES canónico |
CC1C2C=CC(C1C3OCC(O3)COC)C2(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


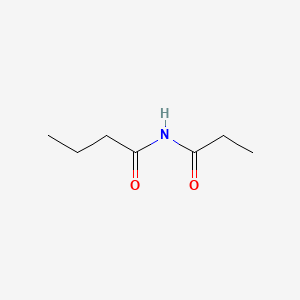


![Benzamide, N-[(acetyloxy)methyl]-](/img/structure/B14682574.png)

![2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol](/img/structure/B14682588.png)
![Cycloocta[def]biphenylene](/img/structure/B14682592.png)
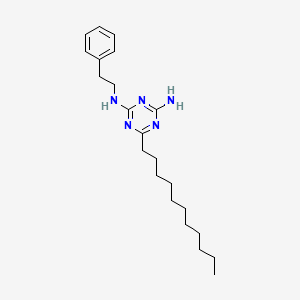

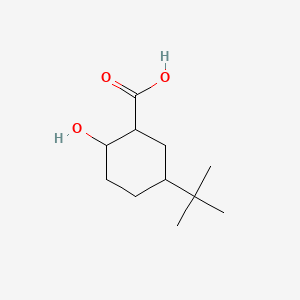
![2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane](/img/structure/B14682622.png)
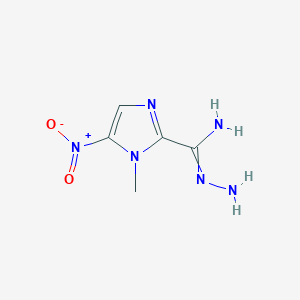
![4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B14682627.png)
